2,3-Difluoro-5-methylphenol
Overview
Description
2,3-Difluoro-5-methylphenol is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-methylphenol typically involves the fluorination of 5-methylphenol. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the phenolic group can yield hydroquinones using reducing agents like sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-5-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2,3-Difluoro-5-methylphenol exerts its effects is primarily through its interactions with biological targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.
Comparison with Similar Compounds
- 2,4-Difluoro-5-methylphenol
- 2,3-Difluoro-4-methylphenol
- 2,3-Difluoro-6-methylphenol
Comparison: 2,3-Difluoro-5-methylphenol is unique due to the specific positioning of the fluorine atoms and the methyl group on the phenol ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs .
Properties
IUPAC Name |
2,3-difluoro-5-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIXTENFDRNNNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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